1-Cyclopentenecarboxylic acid
Overview
Description
1-Cyclopentenecarboxylic acid is an organic compound with the molecular formula C6H8O2. It consists of a cyclopentene ring with a carboxylic acid group attached to it. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate to convert the alcohol to the carboxylic acid.
Industrial Production Methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst.
Base-Induced Ring Contraction: This method involves the base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form cyclopentanol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the cyclopentene ring.
Reduction Products: Cyclopentanol.
Substitution Products: Substituted cyclopentene derivatives.
Mechanism of Action
Target of Action
1-Cyclopentenecarboxylic acid has been evaluated as a potential anticonvulsant
Mode of Action
It’s possible that the compound interacts with its targets, leading to changes in cellular processes that could contribute to its anticonvulsant effects .
Biochemical Pathways
It’s known that the compound is used in the synthesis of cis-8-hexahydroindanecarboxylic acid via Diels-Alder reaction , and in the synthesis of isoxazole derivatives . These reactions suggest that the compound may interact with biochemical pathways related to these structures.
Result of Action
It has been evaluated as a potential anticonvulsant , suggesting that it may have effects on neuronal activity.
Action Environment
Biochemical Analysis
Biochemical Properties
This influences its physical properties such as melting point, boiling point, and solubility
Cellular Effects
It has been evaluated as a new effective anticonvulsant during the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program
Molecular Mechanism
It can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Scientific Research Applications
1-Cyclopentenecarboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Cyclopentanecarboxylic Acid: Similar in structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Cyclohexanecarboxylic Acid: Contains a six-membered cyclohexane ring with a carboxylic acid group.
Cycloheptanecarboxylic Acid: Contains a seven-membered cycloheptane ring with a carboxylic acid group.
Uniqueness: 1-Cyclopentenecarboxylic acid is unique due to its unsaturated cyclopentene ring, which imparts different chemical reactivity and properties compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
cyclopentene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRZPBDTPRQYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166023 | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-11-8 | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1560-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the anticonvulsant activity observed in 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA)?
A1: The research article highlights the synthesis and preliminary anticonvulsant evaluation of several benzylamide derivatives, including 1-Cpc-BZA. This compound demonstrated notable anticonvulsant activity in various animal models, indicating its potential as a candidate for further development as an antiepileptic drug. []
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